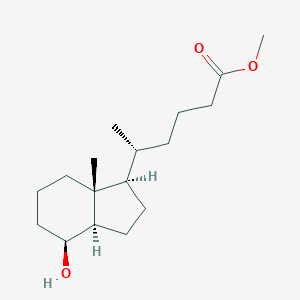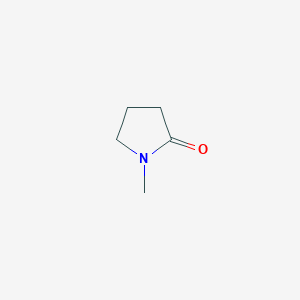
2-Mercaptothiazolin
Übersicht
Beschreibung
2-Mercaptothiazoline is an organic compound with the molecular formula C3H5NS2. It is a heterocyclic compound containing a thiazoline ring with a mercapto group attached. This compound is widely used in various industrial applications, including as a corrosion inhibitor, antifungal agent, and brightening agent in the electroplating industry .
Wissenschaftliche Forschungsanwendungen
2-Mercaptothiazoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: It is employed as a corrosion inhibitor, antifungal agent, and brightening agent in the electroplating industry
Wirkmechanismus
Target of Action
2-Mercaptothiazoline (2-MT) is a versatile compound with applications in various fields . It primarily targets proteins in the circulatory system, specifically bovine hemoglobin (BHb) . BHb is a crucial protein responsible for the transport of oxygen and carbon dioxide between the lungs and different tissues .
Mode of Action
2-MT interacts with its primary target, BHb, through a static quenching process . It binds with BHb primarily through van der Waals forces and hydrogen bonds . Molecular docking simulations have shown that 2-MT binds to the β2 subunit of BHb . This binding leads to changes in the skeleton and secondary structure of BHb .
Biochemical Pathways
The interaction of 2-MT with BHb affects the protein’s structure and function . This interaction can potentially alter the protein’s ability to transport oxygen and carbon dioxide, thereby affecting the biochemical pathways associated with these processes .
Pharmacokinetics
Its interaction with bhb suggests that it can be distributed in the circulatory system
Result of Action
The binding of 2-MT to BHb results in changes to the protein’s structure . This can potentially affect the protein’s function, including its ability to transport oxygen and carbon dioxide . Additionally, 2-MT has been shown to induce DNA damage and apoptosis in melanoma cells when complexed with Ruthenium (II) .
Action Environment
The action of 2-MT can be influenced by environmental factors. For instance, the pH of the environment can affect the form of 2-MT present in solution . Additionally, the presence of other molecules in the environment, such as other proteins or xenobiotics, can potentially influence the binding of 2-MT to its targets .
Biochemische Analyse
Biochemical Properties
2-Mercaptothiazoline has been found to interact with bovine hemoglobin (BHb) in vitro . The binding capacity, acting force, binding sites, and conformational changes were investigated. 2-Mercaptothiazoline quenched the intrinsic emission of BHb via the static quenching process and could spontaneously bind with BHb mainly through van der Waals forces and hydrogen bond . The computational docking visualized that 2-Mercaptothiazoline bound to the β2 subunit of BHb, which further led to some changes of the skeleton and secondary structure of BHb .
Cellular Effects
The cytotoxic activity of 2-Mercaptothiazoline on melanoma cells is related, at least in part, to the induction of DNA damage and apoptosis . The levels of γH2AX and cleaved caspase 3 proteins were increased in both cell lines treated with 2-Mercaptothiazoline .
Molecular Mechanism
The interaction between 2-Mercaptothiazoline and the pivotal antioxidant enzyme—catalase (CAT) was investigated using multiple spectroscopic techniques and molecular modeling . The results indicated that the CAT fluorescence quenching caused by 2-Mercaptothiazoline should be dominated by a static quenching mechanism through formation of a 2-Mercaptothiazoline/CAT complex .
Temporal Effects in Laboratory Settings
The experiments on 2-Mercaptothiazoline toxicity verified that 2-Mercaptothiazoline significantly inhibited CAT activity via its molecular interaction, where 2-Mercaptothiazoline concentration and exposure time both affected the inhibitory action .
Dosage Effects in Animal Models
While there is no specific information available on the dosage effects of 2-Mercaptothiazoline in animal models, it is known that 2-Mercaptothiazoline is potentially harmful for human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mercaptothiazoline can be synthesized through several methods. One common method involves the reaction of 2-aminoethyl sulfate, ethanolamine, carbon disulfide, and water. The reaction is carried out in a ring-closure reactor under controlled conditions. The process involves vacuumizing the reactor, adding carbon disulfide, and maintaining the reaction temperature between 45 to 55°C. After the reaction, the product is filtered and purified .
Industrial Production Methods: On an industrial scale, the synthesis of 2-Mercaptothiazoline involves similar steps but on a larger scale. The raw materials are weighed and mixed in specific proportions, and the reaction is carried out in large reactors. The product is then filtered, washed, and dried to obtain a high yield of 2-Mercaptothiazoline .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mercaptothiazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form complexes with metals due to its sulfur and nitrogen atoms, which act as electron donors .
Common Reagents and Conditions:
Oxidation: 2-Mercaptothiazoline can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenated compounds or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptothiazoline is similar to other thiazoline and thiazolidine derivatives, such as:
2-Mercaptobenzothiazole: Another corrosion inhibitor with a similar structure but with a benzene ring.
Thiazolidine-2-thione: A compound with similar applications but different reactivity due to the absence of the mercapto group.
Uniqueness: 2-Mercaptothiazoline is unique due to its specific combination of sulfur and nitrogen atoms in a five-membered ring, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its effectiveness as a corrosion inhibitor and antifungal agent make it valuable in various applications .
Eigenschaften
IUPAC Name |
1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCBBASTRWVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059133 | |
| Record name | 2-Thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with a stench; [Alfa Aesar MSDS] | |
| Record name | 2-Mercaptothiazoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96-53-7, 25377-76-8 | |
| Record name | 2-Thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptothiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazoline-2-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptothiazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolidinethione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrothiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIAZOLIDINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPA7Y8938Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)



![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)





